

# A Technical Guide to Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

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## Compound of Interest

Compound Name: **Fmoc-His(Mtt)-OH**

Cat. No.: **B557458**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N- $\alpha$ -Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly known as **Fmoc-His(Mtt)-OH**. We will delve into its chemical properties, its critical role in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable reagent in the synthesis of complex peptides.

## Product Information and Chemical Properties

**Fmoc-His(Mtt)-OH** is a widely used derivative of L-histidine for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the 4-methyltrityl (Mtt) protecting group on the imidazole side chain of histidine. This group offers unique advantages in specific synthetic strategies due to its lability under mild acidic conditions.

Table 1: Chemical and Physical Properties of **Fmoc-His(Mtt)-OH**

Property	Value
CAS Number	133367-34-7 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>41</sub> H <sub>35</sub> N <sub>3</sub> O <sub>4</sub> <a href="#">[1]</a>
Molecular Weight	633.73 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white or slight yellow powder <a href="#">[1]</a> <a href="#">[4]</a>
Purity	Typically ≥98% (TLC), ≥98.0% (HPLC), ≥94.0% (acidimetric) <a href="#">[1]</a> <a href="#">[3]</a>
Storage Temperature	15-25°C <a href="#">[1]</a> <a href="#">[3]</a>

## The Role of the Mtt Protecting Group in SPPS

The imidazole side chain of histidine presents a significant challenge in Fmoc-SPPS due to its nucleophilicity, which can lead to side reactions and, most notably, racemization of the  $\alpha$ -carbon during coupling steps.[\[1\]](#)[\[5\]](#) The Mtt group, like the more common trityl (Trt) group, protects the imidazole nitrogen, mitigating these issues.

The primary advantage of the Mtt group over the Trt group lies in its increased acid lability.[\[1\]](#) This property allows for the selective removal of the Mtt group on-resin under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact.[\[1\]](#)[\[6\]](#) This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications, cyclization, or branching.[\[6\]](#)

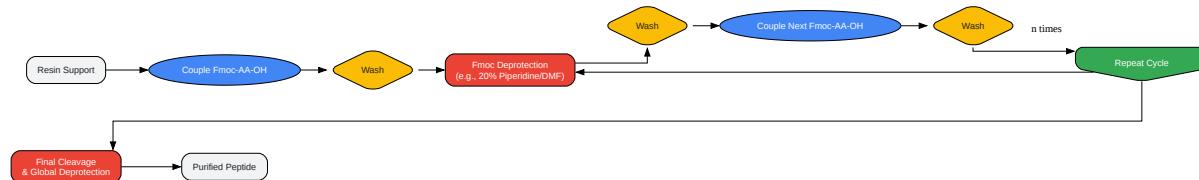
Table 2: Comparison of Histidine Side-Chain Protecting Groups

Protecting Group	Cleavage Conditions	Key Features
Trityl (Trt)	Strong acid (e.g., 90-95% TFA) <a href="#">[1]</a>	Robust, suitable for standard global deprotection. <a href="#">[1]</a>
4-Methyltrityl (Mtt)	Mild acid (e.g., 1-5% TFA in DCM) <a href="#">[1]</a>	Enables orthogonal protection strategies for on-resin side-chain modifications. <a href="#">[1][6]</a>
tert-Butoxycarbonyl (Boc)	Acidic conditions	Offers an alternative protection strategy.

## Experimental Protocols

### General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide synthesis.



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General workflow for Fmoc solid-phase peptide synthesis.

## Coupling of Fmoc-His(Mtt)-OH

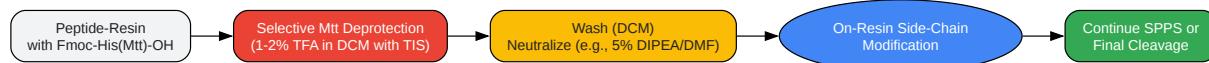
Histidine residues are particularly susceptible to racemization during the activation and coupling steps in SPPS.<sup>[5][7]</sup> While the Mtt group does not inherently prevent racemization, the coupling conditions can be optimized to minimize this side reaction.

Recommended Coupling Protocol to Minimize Racemization:

- Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
- Activation and Coupling:
  - Dissolve **Fmoc-His(Mtt)-OH** (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOEt) or Oxyma Pure (3 equivalents) in DMF.
  - Add diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
  - Immediately add the activated amino acid solution to the deprotected peptide-resin.
  - Allow the coupling reaction to proceed for 2-4 hours at room temperature. Avoid prolonged pre-activation times.
- Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

## Orthogonal Deprotection of the Mtt Group

The key advantage of **Fmoc-His(Mtt)-OH** is the ability to selectively remove the Mtt group on-resin. This allows for site-specific modification of the histidine side chain.



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Workflow for orthogonal deprotection of the Mtt group.

Detailed Protocol for Mtt Group Removal:

- Resin Preparation: Swell the peptide-resin containing the Mtt-protected histidine in dichloromethane (DCM).
- Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) as a scavenger in DCM.
- Cleavage: Treat the resin with the deprotection cocktail. Gently agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by the appearance of a yellow-orange color upon addition of a drop of TFA to a few resin beads, indicating the release of the Mtt cation.
- Washing and Neutralization:
  - Filter the resin and wash thoroughly with DCM to remove the cleaved Mtt cations and residual acid.
  - Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF to neutralize the protonated imidazole nitrogen.
  - Wash the resin again with DMF.
- Further Synthesis: The resin with the deprotected histidine side chain is now ready for subsequent on-resin modification or continuation of the peptide synthesis.

## Conclusion

**Fmoc-His(Mtt)-OH** is a crucial reagent for the synthesis of complex peptides where orthogonal protection is required. Its key advantage is the lability of the Mtt group under mild acidic conditions, enabling selective on-resin deprotection and subsequent side-chain modification. While racemization of histidine remains a concern, it can be minimized by employing appropriate coupling protocols. By understanding the properties and applying the detailed

methodologies outlined in this guide, researchers can effectively leverage **Fmoc-His(Mtt)-OH** to achieve their synthetic goals in peptide chemistry and drug development.

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